Bohemine

Description

Properties

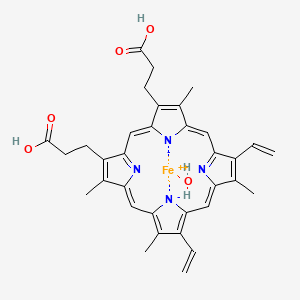

Molecular Formula |

C34H34FeN4O5 |

|---|---|

Molecular Weight |

634.5 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+);hydrate |

InChI |

InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+2;/p-2 |

InChI Key |

CODDGSIFXYHHJO-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2] |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2] |

Synonyms |

Alkaline Hematin D 575 Alkaline Hematin D-575 Chloride, Ferriheme Chloride, Ferriprotoporphyrin IX Chlorohemin Ferrihaem Ferriheme Chloride Ferriprotoporphyrin Ferriprotoporphyrin IX Ferriprotoporphyrin IX Chloride Hematin Hematin D-575, Alkaline Hemin Panhematin Protohemin Protohemin IX |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bohemine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the eukaryotic cell cycle. The sequential activation and inactivation of different CDK-cyclin complexes drive the progression of cells through the various phases of the cell cycle (G1, S, G2, and M). Due to their central role in cell proliferation, CDKs have emerged as key therapeutic targets in oncology and other proliferative disorders.

Bohemine, a 2,6,9-trisubstituted purine, belongs to a class of compounds known for their CDK inhibitory activity. The study of this compound in hybridoma cell lines has revealed its capacity to modulate cell cycle dynamics, suggesting its potential as a tool for cell culture engineering and as a lead compound for further drug development.

Core Mechanism of Action: CDK Inhibition

The primary mechanism of action of this compound is the inhibition of cyclin-dependent kinases. Although the specific CDK targets of this compound have not been explicitly detailed in the available literature, its observed effects on the cell cycle are consistent with the inhibition of key CDKs that regulate the G1/S and G2/M transitions.

Cell Cycle Arrest at G1/S and G2/M Boundaries

Studies on murine hybridoma cells have shown that this compound induces cell cycle arrest at both the G1/S and G2/M checkpoints in a concentration-dependent manner[1][2].

-

G1/S Arrest: Inhibition of CDK2/cyclin E and CDK4/6/cyclin D complexes is a common mechanism for G1 arrest. These complexes are responsible for the phosphorylation of the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry. By inhibiting these CDKs, this compound likely prevents pRb phosphorylation, thereby halting the cell cycle at the G1/S transition.

-

G2/M Arrest: The transition from G2 to M phase is primarily controlled by the CDK1/cyclin B complex. Inhibition of this complex prevents the cell from entering mitosis, leading to G2/M arrest.

The dual arrest observed with this compound suggests that it may be a broad-spectrum CDK inhibitor, targeting multiple CDK-cyclin complexes.

Signaling Pathway of CDK Inhibition

The general signaling pathway affected by CDK inhibitors like this compound is depicted below. Inhibition of CDK activity leads to the accumulation of cells in the preceding phase of the cell cycle.

Caption: Generalized signaling pathway of CDK inhibition by this compound.

Quantitative Data

The available literature on this compound describes its effects on hybridoma cell cultures in a qualitative and dose-dependent manner. However, specific IC50 values against purified CDKs have not been published. The table below summarizes the observed effects at different concentrations.

| Concentration | Observed Effect on Hybridoma Cells | Reference |

| 1-10 µM | Short-term arrest of growth and monoclonal antibody production, followed by a temporary increase in specific growth and production rates. | [1][2] |

| 10 µM | Inhibition of cell growth. Retardation of cells at the G1/S and G2/M boundaries. | [1][2] |

| 30 µM | Strong inhibition of cell growth. | [1][2] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available. However, based on the described experiments, the following are standard methodologies that would be employed to characterize a CDK inhibitor like this compound.

Cell Culture and Treatment

-

Cell Line: Murine hybridoma cells.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treating the cells.

Cell Viability and Proliferation Assay

-

Method: Trypan Blue Exclusion Assay or a commercial viability assay (e.g., MTT or WST-1 assay).

-

Procedure (Trypan Blue):

-

Harvest cells at different time points after treatment with this compound.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate cell viability and cell density.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This method quantifies the DNA content of individual cells to determine the distribution of the cell population in the different phases of the cell cycle.

-

Protocol:

-

Harvest and Fixation: Harvest approximately 1x10^6 cells by centrifugation. Wash with PBS and fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

-

Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

-

Caption: Experimental workflow for cell cycle analysis.

In Vitro Kinase Assay

-

Principle: To determine the direct inhibitory effect of this compound on specific CDK-cyclin complexes, an in vitro kinase assay would be performed. This assay measures the phosphorylation of a substrate by a purified CDK-cyclin complex in the presence and absence of the inhibitor.

-

General Protocol:

-

Reaction Setup: In a microplate well, combine the purified recombinant CDK-cyclin complex, a specific substrate (e.g., a peptide derived from pRb or histone H1), and a buffer containing ATP and MgCl2.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Using an ATP-Glo™ assay that measures the amount of ATP consumed during the reaction.

-

Fluorescence-based Assay: Using a specific antibody that recognizes the phosphorylated substrate.

-

-

IC50 Calculation: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: General workflow for an in vitro kinase assay.

Conclusion

This compound is a 2,6,9-trisubstituted purine that functions as a cyclin-dependent kinase inhibitor, leading to cell cycle arrest at the G1/S and G2/M phases in murine hybridoma cells. While its precise molecular targets within the CDK family and its inhibitory potency (IC50 values) remain to be publicly documented, its observed biological effects are consistent with the mechanism of action of other known CDK inhibitors in its chemical class. The dose-dependent effects of this compound on cell growth and productivity highlight its potential utility in bioprocess engineering. Further studies are required to fully elucidate its specific CDK targets and to evaluate its therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation of this compound and other novel CDK inhibitors.

References

Bohemine: A Technical Guide to its Function as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine, a purine analogue, belongs to the first generation of cyclin-dependent kinase (CDK) inhibitors. These small molecules have been instrumental in elucidating the crucial role of CDKs in cell cycle regulation and have paved the way for the development of more selective and potent CDK inhibitors for therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of this compound's activity as a CDK inhibitor, detailing its inhibitory profile, the experimental methodologies used for its characterization, and the cellular pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

This compound exhibits inhibitory activity against several key cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of CDKs, providing a quantitative measure of its potency. This data is crucial for understanding its spectrum of activity and for comparing it with other CDK inhibitors.

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 3.5 |

| CDK2/cyclin A | 1.8 |

| CDK2/cyclin E | 1.8 |

| CDK5/p25 | 0.8 |

| CDK7/cyclin H | 2.5 |

| CDK9/cyclin T | 1.2 |

Table 1: In vitro inhibitory activity of this compound against various cyclin-dependent kinases.[1]

Experimental Protocols

The characterization of this compound as a CDK inhibitor involves a series of well-defined experimental protocols. These assays are designed to measure its direct inhibitory effect on kinase activity and to assess its impact on cellular processes regulated by CDKs, such as cell cycle progression and apoptosis.

Kinase Inhibition Assay

The inhibitory potency of this compound against specific CDKs is determined using in vitro kinase assays.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific CDK/cyclin complex.

Methodology:

-

Reaction Setup: Recombinant human CDK/cyclin complexes are incubated in a reaction buffer containing a suitable substrate (e.g., histone H1 for CDK1 and CDK2, or a specific peptide substrate), and [γ-³²P]ATP or a fluorescently labeled ATP analog.

-

Inhibitor Addition: A range of concentrations of this compound is added to the reaction mixtures. A control reaction without the inhibitor is also included.

-

Incubation: The reactions are incubated at 30°C for a specified period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection and Quantification:

-

Radiometric Assay: The phosphorylated substrate is separated by SDS-PAGE, and the incorporated radioactivity is quantified using a phosphorimager.

-

Fluorescence-Based Assay: The change in fluorescence intensity or polarization is measured using a plate reader.

-

-

IC50 Determination: The percentage of kinase activity inhibition is plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of this compound on the distribution of cells in different phases of the cell cycle.

Objective: To determine if this compound treatment causes cell cycle arrest at specific checkpoints.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, MCF-7) are cultured to a logarithmic growth phase and then treated with various concentrations of this compound for a defined period (e.g., 24, 48 hours). A vehicle-treated control is included.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing to prevent clumping.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA.

-

Data Interpretation: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest induced by this compound.

Apoptosis Assay

The induction of apoptosis (programmed cell death) by this compound is commonly assessed using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Similar to the cell cycle analysis, cells are treated with this compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Staining: The harvested cells are washed with cold PBS and then resuspended in Annexin V binding buffer.

-

Annexin V and PI Addition: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Data Interpretation: The results are typically displayed as a quadrant plot:

-

Lower-left quadrant (Annexin V- / PI-): Live cells.

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

-

Mandatory Visualizations

Signaling Pathway of CDK Inhibition by this compound

The following diagram illustrates the central role of CDKs in cell cycle progression and how their inhibition by this compound leads to cell cycle arrest.

Experimental Workflow for Characterizing this compound

This diagram outlines the logical flow of experiments to characterize this compound as a CDK inhibitor, from initial screening to cellular effect analysis.

Conclusion

This compound serves as a foundational tool compound for understanding the biological consequences of pan-CDK inhibition. Its ability to arrest the cell cycle and induce apoptosis in cancer cell lines underscores the therapeutic potential of targeting CDKs. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of novel, more selective CDK inhibitors. The provided visualizations offer a clear conceptual understanding of its mechanism of action and the experimental strategies employed in its characterization. This comprehensive guide is intended to support researchers in the field of drug discovery and cancer biology in their efforts to advance the development of next-generation cancer therapeutics.

References

Bohemine: A 2,6,9-Trisubstituted Purine Derivative with Cell Cycle Modulatory Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine is a synthetic 2,6,9-trisubstituted purine derivative, analogous to aromatic cytokinins, that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs). These enzymes are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This document provides a comprehensive overview of this compound's role in cell cycle regulation, detailing its mechanism of action, effects on cell proliferation, and the methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its biological effects primarily through the inhibition of key CDK-cyclin complexes that govern cell cycle transitions. Its activity has been characterized against several of these complexes, demonstrating a degree of selectivity. The primary targets of this compound are CDK2/cyclin E and CDK9/cyclin T1, with moderate activity against CDK2/cyclin A and weaker effects on CDK1, CDK4, and CDK6. This inhibition of CDK activity is the foundational mechanism through which this compound modulates cell cycle progression.[1]

Quantitative Data on CDK Inhibition

The inhibitory potency of this compound against various CDK-cyclin complexes has been quantified, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| CDK-Cyclin Complex | IC50 (µM) |

| CDK2/cyclin E | 4.6[1] |

| CDK2/cyclin A | 83[1] |

| CDK9/cyclin T1 | 2.7[1] |

| ERK2 | 52[1] |

Data sourced from Raynaud et al., 2005.

Effects on Cell Cycle Progression

By inhibiting essential CDKs, this compound disrupts the normal progression of the cell cycle, leading to arrests at critical checkpoints. Studies in mouse hybridoma cells have demonstrated that this compound can induce cell cycle arrest at both the G1/S and G2/M boundaries.[1][2] The specific checkpoint at which arrest occurs appears to be dependent on the concentration of this compound used.[1][2]

Concentration-Dependent Effects on Hybridoma Cells

The effects of this compound on the proliferation of hybridoma cells are complex and dependent on concentration. At lower micromolar concentrations (1-10 µM), this compound causes a transient suppression of cell growth, which is then followed by a notable increase in the specific growth rate.[2][3] Conversely, at higher concentrations (10 and 30 µM), a sustained inhibition of cell growth is observed.[2]

| This compound Concentration (µM) | Effect on Hybridoma Cell Growth |

| 1 - 10 | Short-term growth arrest followed by a temporary increase in specific growth rate[2][3] |

| 10 | Inhibition of growth[2] |

| 30 | Inhibition of growth[2] |

Data from Franek et al., 2001.

Signaling Pathway of this compound in Cell Cycle Regulation

The following diagram illustrates the established signaling pathway through which this compound and related 2,6,9-trisubstituted purine derivatives exert their effects on the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound and other CDK inhibitors on cell cycle regulation.

Cell Culture and Synchronization

Objective: To obtain a population of cells at the same stage of the cell cycle for subsequent analysis.

Methodology: Double Thymidine Block [4][5][6]

-

Cell Seeding: Plate cells (e.g., HeLa, hybridoma) in complete culture medium at a density that will allow for logarithmic growth for the duration of the experiment.

-

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 16-18 hours. This will arrest the cells at the G1/S boundary.

-

Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed, serum-free medium, and then add complete medium to release the cells from the block. Incubate for 8-9 hours.

-

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This will synchronize the cells more tightly at the G1/S boundary.

-

Final Release: Remove the thymidine-containing medium, wash the cells as before, and add complete medium. The cells will now progress through the cell cycle in a synchronized manner. Samples can be collected at various time points post-release to analyze different phases of the cell cycle.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology: Propidium Iodide (PI) Staining [7][8][9][10]

-

Cell Harvesting: Harvest the synchronized or asynchronously growing cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content. G0/G1 cells will have 2N DNA content, G2/M cells will have 4N DNA content, and S phase cells will have an intermediate DNA content.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against specific CDK-cyclin complexes.

Methodology:

-

Reaction Setup: In a microplate well, combine the purified recombinant CDK-cyclin complex, a specific substrate (e.g., a peptide derived from Histone H1 for CDK1/2 or the C-terminal domain of RNA polymerase II for CDK9), and the kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

-

Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive assays, methods such as fluorescence polarization or antibody-based detection (e.g., ELISA) can be used.[11][12][13][14]

-

IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for understanding this compound's mechanism of action.

Conclusion

This compound, a 2,6,9-trisubstituted purine derivative, is a potent inhibitor of cyclin-dependent kinases, particularly CDK2 and CDK9. Its ability to arrest the cell cycle at the G1/S and G2/M transitions highlights its potential as a tool for studying cell cycle regulation and as a scaffold for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the biological activities of this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. protocols.io [protocols.io]

- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. frontiersin.org [frontiersin.org]

In-vitro Effects of Boehmenan on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boehmenan, a lignan compound, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical in-vitro studies. This technical guide provides a comprehensive overview of the current understanding of boehmenan's anti-cancer properties, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and development of boehmenan as a potential therapeutic agent.

Introduction

Lignans are a class of polyphenolic compounds found in plants that have garnered considerable interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Boehmenan, isolated from plants such as Clematis armandii, has emerged as a promising candidate for cancer therapy due to its potent cytotoxic effects observed in various cancer cell models. This document synthesizes the available in-vitro data on boehmenan, offering a technical resource for researchers in oncology and drug discovery.

Cytotoxicity of Boehmenan Across Cancer Cell Lines

Boehmenan exhibits a broad spectrum of cytotoxic activity against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |

| A431 | Human epidermoid carcinoma | 1.6 | 72 |

| HCT116 | Colon Carcinoma | 22.8 | Not Specified |

| RKO | Colon Carcinoma | 25.4 | Not Specified |

| A549 | Non-small cell lung cancer | Not explicitly quantified, but demonstrated concentration-dependent suppression of proliferation. | Not Specified |

| RKO, SW480, HCT116 | Colon Cancer | Boehmenan reduces the viability of these cell lines. | Not Specified |

Mechanisms of Action

The anti-cancer effects of boehmenan are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.

Induction of Apoptosis

Boehmenan has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins. In A431 cells, treatment with boehmenan leads to the upregulation of the pro-apoptotic protein p21 and an increase in the levels of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP). Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 and pro-caspase-9 is observed. Furthermore, studies have indicated that a Clematis cirrhosa ethanol extract, which contains boehmenan, can trigger significant apoptosis (41.99%) in cancer cells[1].

Cell Cycle Arrest

Boehmenan disrupts the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest. In human epidermoid carcinoma A431 cells, boehmenan treatment leads to cell cycle arrest at the G2/M phase[1]. Conversely, in non-small cell lung cancer A549 cells, boehmenan induces G1 phase arrest[2]. This phase-specific arrest prevents the cells from proceeding to mitosis and subsequent cell division.

Signaling Pathways Modulated by Boehmenan

Boehmenan exerts its anti-cancer effects by targeting critical signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Boehmenan has been shown to inhibit this pathway by reducing the levels of both cytosolic and nuclear β-catenin. This, in turn, leads to a decrease in the expression of c-Myc, a downstream target of the Wnt/β-catenin pathway that is a potent driver of cell proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell growth and survival that is frequently overactive in cancer. Boehmenan has been demonstrated to inhibit the activation of EGFR and its downstream signaling components, including MEK, Akt, ERK1/2, and STAT3. This blockade of EGFR signaling contributes to the observed reduction in cancer cell proliferation and survival.

Experimental Protocols

To facilitate the replication and extension of the findings on boehmenan, detailed protocols for key in-vitro assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

Boehmenan stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of boehmenan in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the boehmenan dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the boehmenan stock).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Boehmenan

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of boehmenan for the desired time.

-

Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Boehmenan

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with boehmenan for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Boehmenan

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK1/2, anti-p-ERK1/2, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with boehmenan.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The in-vitro evidence strongly suggests that boehmenan is a potent inhibitor of cancer cell growth, acting through the induction of apoptosis and cell cycle arrest. Its ability to modulate the Wnt/β-catenin and EGFR signaling pathways highlights its potential as a multi-targeted anti-cancer agent. Further research is warranted to expand the panel of cancer cell lines tested, to elucidate the detailed molecular interactions of boehmenan with its targets, and to evaluate its efficacy and safety in in-vivo models. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for advancing the investigation of boehmenan as a novel therapeutic strategy for cancer.

References

Understanding the Biological Activity of Bohemine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bohemine

This compound is a synthetic compound that has been investigated for its potential to modulate cell cycle progression. Its primary characterized activity is the inhibition of cyclin-dependent kinases, key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a significant area of interest in oncology drug development. This guide will delve into the known biological effects of this compound, particularly in the context of hybridoma cell cultures, which have been the primary model system for its study.

Biological Activity of this compound

The principal biological effect of this compound is its concentration-dependent impact on cell proliferation and cycle progression. Studies on mouse hybridoma cells have revealed a dual effect: stimulation of cell growth at lower concentrations and inhibition at higher concentrations[1][2].

Effects on Cell Proliferation

This compound's effect on the viable cell density of hybridoma cultures is dose-dependent.

| Concentration | Effect on Hybridoma Cell Growth |

| Micromolar Range | Stimulation of cell growth[1][2] |

| 10 µM | Inhibition of cell growth[1][2] |

| 30 µM | Inhibition of cell growth[1][2] |

Effects on the Cell Cycle

Flow cytometry analysis of hybridoma cells treated with this compound indicates that it induces cell cycle arrest at two critical checkpoints: the G1/S boundary and the G2/M boundary. This blockage is also dependent on the concentration of this compound administered[1][2]. The dual arrest suggests that this compound may inhibit multiple CDKs that are active at these different phases of the cell cycle.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound is classified as a cyclin-dependent kinase inhibitor. CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, phosphorylate key substrate proteins to drive the cell cycle forward. By inhibiting CDKs, this compound effectively halts this progression.

The specific CDK targets of this compound have not been definitively identified in the available literature. However, its observed effects on both the G1/S and G2/M transitions suggest that it may target CDKs involved in both checkpoints, such as CDK2, CDK4, and CDK6 for the G1/S transition, and CDK1 for the G2/M transition.

Experimental Protocols

Detailed experimental protocols for the biological characterization of this compound are not explicitly available. However, based on the published research, the following standard methodologies would be employed.

Cell Culture and Treatment

-

Cell Line: Mouse hybridoma cells.

-

Culture Medium: Standard hybridoma culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations (e.g., 1 µM, 10 µM, 30 µM) in the culture medium. Control cells are treated with the vehicle (solvent) alone.

Cell Proliferation Assay (Viable Cell Density)

-

Method: Trypan Blue Exclusion Assay.

-

Procedure:

-

Harvest cells at various time points after this compound treatment.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the viable cell density (cells/mL).

-

Cell Cycle Analysis

-

Method: Flow Cytometry with Propidium Iodide (PI) Staining.

-

Procedure:

-

Harvest cells after this compound treatment.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

On the day of analysis, wash the cells again with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (a fluorescent DNA intercalating agent) and RNase A.

-

Incubate in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Future Directions

The existing research on this compound provides a foundational understanding of its biological activity as a CDK inhibitor. However, several key areas require further investigation to fully elucidate its potential as a therapeutic agent or research tool.

-

Target Identification: Determining the specific CDK isozymes that this compound inhibits is crucial. This can be achieved through in vitro kinase assays using a panel of purified CDK/cyclin complexes.

-

Quantitative Analysis: Measuring the IC50, Ki, and EC50 values of this compound against its identified CDK targets will provide essential quantitative data on its potency and selectivity.

-

Signaling Pathway Analysis: Investigating the downstream effects of this compound treatment on key cell cycle regulatory proteins, such as the phosphorylation status of Retinoblastoma protein (Rb) and the expression levels of various cyclins, will provide a more detailed picture of its mechanism of action.

-

Broader Cellular Effects: Evaluating the activity of this compound in a wider range of cell lines, particularly cancer cell lines with known dysregulation of specific CDKs, will help to define its potential therapeutic applications.

Conclusion

This compound is a promising small molecule with demonstrated activity as a cyclin-dependent kinase inhibitor. Its ability to induce cell cycle arrest at both the G1/S and G2/M checkpoints suggests a mechanism involving the inhibition of multiple CDKs. While current knowledge is limited to its effects on hybridoma cells and lacks specific quantitative data, the foundational research provides a strong basis for further investigation into its precise molecular targets and therapeutic potential. The experimental frameworks outlined in this guide can serve as a starting point for researchers aiming to further unravel the biological activity of this compound.

References

- 1. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Bohemine: A Purine Analogue for Cyclin-Dependent Kinase Inhibition in Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine is a synthetic 2,6,9-trisubstituted purine analogue that has garnered interest in the scientific community for its role as a cell-permeable inhibitor of cyclin-dependent kinases (CDKs). As critical regulators of the cell cycle, CDKs represent significant targets in cancer therapy and other proliferative disorders. This technical guide provides an in-depth overview of this compound, summarizing its biological activity, mechanism of action, and relevant experimental protocols to facilitate its use in research and drug development.

Core Mechanism of Action: CDK Inhibition

This compound exerts its primary biological effect through the competitive inhibition of the ATP-binding pocket of cyclin-dependent kinases. This inhibition disrupts the phosphorylation of key substrates, leading to cell cycle arrest and the induction of apoptosis. The primary target of this compound and related purine analogues is the CDK/cyclin complex, which is essential for the progression of the cell cycle through its various phases.

Signaling Pathway of CDK Inhibition

The following diagram illustrates the canonical CDK signaling pathway and the point of intervention for this compound.

While CDK inhibition is the primary mechanism, some evidence suggests that this compound may modulate more than one regulatory pathway within the cell, a characteristic that warrants further investigation for a complete understanding of its cellular effects.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% growth inhibitory concentrations (IC50).

| Cell Line | Cancer Type | IC50 (µM) |

| CH1 | Ovarian Carcinoma | 25 |

| A2780 | Ovarian Carcinoma | 28 |

| HCT116 | Colon Carcinoma | 26 |

| HT29 | Colon Carcinoma | 33 |

| LoVo | Colon Carcinoma | 29 |

| SW620 | Colon Carcinoma | 27 |

| MCF7 | Breast Carcinoma | 28 |

| T47D | Breast Carcinoma | 24 |

| U87 | Glioblastoma | 27 |

| SF268 | Glioblastoma | 29 |

| PC3 | Prostate Carcinoma | 26 |

| DU145 | Prostate Carcinoma | 28 |

| NCI-H460 | Lung Carcinoma | 25 |

| A549 | Lung Carcinoma | 30 |

| HL-60 | Promyelocytic Leukemia | 19 |

| K-562 | Chronic Myeloid Leukemia | 23 |

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.

Synthesis of this compound (General Approach for 2,6,9-Trisubstituted Purines)

Materials:

-

2,6-dichloropurine

-

Appropriate amine for C6 substitution (e.g., benzylamine)

-

Appropriate amine for C2 substitution (e.g., 3-amino-1-propanol)

-

Isopropyl halide for N9 substitution

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

General Procedure:

-

C6 Substitution: React 2,6-dichloropurine with the first amine in the presence of a base to selectively substitute the chlorine at the C6 position.

-

C2 Substitution: The resulting 2-chloro-6-substituted purine is then reacted with the second amine at a higher temperature to substitute the chlorine at the C2 position.

-

N9 Alkylation: The 2,6-disubstituted purine is alkylated at the N9 position using an appropriate alkylating agent.

-

Purification: The final product is purified by column chromatography or recrystallization.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay.[1][2]

This assay determines cell density based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired exposure time.

-

Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.[1]

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[1]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[2]

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510-540 nm using a microplate reader.

Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium iodide (PI) staining solution (containing RNase A)

Protocol:

-

Culture and treat cells with this compound for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of G1, S, and G2/M cell populations.

Western Blot Analysis of CDK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the CDK pathway.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-cyclin D1, anti-total Rb)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Clinical Research Status

To date, there is no publicly available information on clinical trials specifically investigating this compound. The related compound, CYC202 (R-roscovitine or seliciclib), has undergone clinical development. Researchers interested in the clinical potential of 2,6,9-trisubstituted purine CDK inhibitors may refer to the extensive literature on R-roscovitine.

Conclusion

This compound serves as a valuable research tool for studying the roles of cyclin-dependent kinases in cell cycle regulation and disease. Its well-defined mechanism of action as a CDK inhibitor, coupled with its demonstrated anti-proliferative activity against a range of cancer cell lines, makes it a relevant compound for in vitro studies. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of this compound and its potential therapeutic applications. Further research is warranted to explore its full mechanistic profile and to evaluate its in vivo efficacy and safety.

References

An In-depth Technical Guide on Bohemine: Initial Studies and Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine is a synthetic, cell-permeable 2,6,9-trisubstituted purine analog that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1] As key regulators of the cell cycle, CDKs represent a significant target in oncology drug development. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. This compound, by targeting these crucial enzymes, presents a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the initial studies on this compound, summarizing its biological activity, mechanism of action, and the experimental protocols used for its characterization.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine | [2] |

| Molecular Formula | C18H24N6O | [2] |

| Molecular Weight | 340.4 g/mol | [2] |

| CAS Number | 189232-42-6 | [2] |

Biological Activity and Quantitative Data

This compound has demonstrated significant inhibitory activity against key cyclin-dependent kinases and has shown cytotoxic effects across various cancer cell lines. The following tables summarize the key quantitative data from initial studies.

In Vitro Kinase Inhibitory Activity

| Target | IC50 (µM) | Reference |

| CDK1/Cyclin B | 1.1 | [1] |

| CDK2/Cyclin E | 0.8 | [1] |

| CDK2/Cyclin A | 4.6 | [1] |

| CDK9/Cyclin T1 | 2.7 | [1] |

| ERK2 | 52 | [1] |

In Vitro Growth Inhibition of Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 28 | [1] |

| K562 | Chronic Myelogenous Leukemia | 113 | [1] |

| CEM | T-cell Leukemia | 27 | [1] |

| HOS | Osteosarcoma | 58 | [1] |

| G361 | Melanoma | 45 | [1] |

In Vivo Pharmacokinetic Parameters in BALB/c Mice

| Parameter | Value | Unit | Reference |

| Dose (Intravenous) | 50 | mg/kg | [1] |

| Cmax | 72,308 | nM | [1] |

| Clearance | 0.23 | L/h | [1] |

| T1/2 (Half-life) | 1.39 | h | [1] |

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

This compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases, which are fundamental for the progression of the cell cycle. The cell cycle is a tightly regulated process consisting of four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are controlled by the activation of specific CDK-cyclin complexes.

This compound has been shown to inhibit CDK1/Cyclin B and CDK2/Cyclin E complexes. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, a critical checkpoint for DNA replication. By inhibiting this complex, this compound can halt the cell cycle at the G1/S boundary. The CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), is essential for the entry into and progression through mitosis. Inhibition of CDK1/Cyclin B by this compound can lead to cell cycle arrest at the G2/M boundary. Studies on hybridoma cells have confirmed that this compound treatment results in cell cycle arrest at both the G1/S and G2/M boundaries, corroborating its mechanism as a CDK inhibitor.

Signaling Pathway

The following diagram illustrates the points of inhibition of this compound within the cell cycle signaling pathway.

References

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Bohemine

Notice: Following a comprehensive review of scientific literature, no publicly available data on the pharmacokinetics or bioavailability of a compound specifically named "Bohemine" could be located. Initial searches identified "this compound" as a 2,6,9-trisubstituted purine derivative and a cyclin-dependent kinase (CDK) inhibitor, with research limited to its in vitro effects on hybridoma cell cultures.[1][2] These studies indicate that this compound can affect the cell cycle at the G1/S and G2/M boundaries and likely modulates multiple regulatory pathways within the cell.[1][2]

Due to the absence of in vivo studies, a technical guide on the pharmacokinetics and bioavailability of this compound cannot be provided at this time.

However, to fulfill the structural and content requirements of your request, we have generated a template of an in-depth technical guide. This template utilizes publicly available data for Roscovitine (Seliciclib) , a well-characterized CDK inhibitor that, like this compound, is a purine derivative. This example will serve as a comprehensive illustration of how such a guide can be structured, including data tables, experimental protocols, and visualizations.

Illustrative Technical Guide: Pharmacokinetics and Bioavailability of Roscovitine (Seliciclib)

This guide provides a detailed overview of the pharmacokinetic and bioavailability profile of Roscovitine (Seliciclib), a cyclin-dependent kinase inhibitor. The data presented is compiled from preclinical studies in animal models.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Roscovitine observed in rats and mice.

Table 1: Pharmacokinetic Parameters of Roscovitine in Adult and Young Rats Following a Single 25 mg/kg Dose

| Parameter | Adult Rats (Plasma) | Young Rats (Plasma) | Adult Rats (Brain) | Young Rats (Brain) |

| Terminal Half-Life (t½) | < 0.5 hours | ~7 hours | < 0.5 hours | ~7 hours |

| AUC (Brain/Plasma) | 20% | 100% | - | - |

Data derived from studies on the age-dependent pharmacokinetics of Roscovitine.[3]

Table 2: Pharmacokinetic and Excretion Data for Roscovitine in Mice Following a 50 mg/kg Dose

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Roscovitine AUC∞ (µmol/L/h) | 38 | - | - |

| COOH-Roscovitine AUC∞ (µmol/L/h) | 174 | - | - |

| Urinary Excretion of Roscovitine (% of dose in 24h) | 0.02% | 0.02% | 0.02% |

| Urinary Excretion of COOH-Roscovitine (% of dose in 24h) | 65-68% | 65-68% | 65-68% |

Data from a study on the metabolism and pharmacokinetics of Roscovitine in mice.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

2.1. Age-Dependent Pharmacokinetic Study in Rats

-

Subjects: Adult and 14-day old rats.

-

Dosing: A single dose of 25 mg/kg of Roscovitine was administered.

-

Sampling: Plasma and brain tissue samples were collected at various time points.

-

Analytical Method: The specific analytical method for quantifying Roscovitine in the plasma and brain was not detailed in the abstract but would typically involve a validated HPLC-MS/MS method.

-

Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated using a two-compartment model for both plasma and brain data.[3]

2.2. Metabolism and Pharmacokinetic Study in Mice

-

Subjects: Mice.

-

Dosing: A single dose of 50 mg/kg of Roscovitine was administered via intravenous (IV), intraperitoneal (IP), or oral (PO) routes.

-

Sample Collection:

-

Plasma: Blood samples were collected at various time points post-administration to determine the plasma concentration of Roscovitine and its metabolites.

-

Urine: Urine was collected for 24 hours post-dosing to quantify the excretion of the parent drug and its major metabolite.

-

In Vitro Metabolism: Mouse liver microsomes were incubated with Roscovitine to identify metabolites.

-

-

Analytical Method: Levels of Roscovitine and its metabolites were determined using a validated analytical method, likely HPLC-MS/MS, to allow for identification and quantification.

-

Metabolite Identification: The primary metabolite was identified as a carboxylic acid derivative of Roscovitine (COOH-Roscovitine).[4][5][6]

Visualizations: Workflows and Pathways

3.1. Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

3.2. Simplified Metabolic Pathway of Roscovitine

Caption: Primary metabolic pathways of Roscovitine in mice.

References

- 1. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Age-dependent pharmacokinetics and effect of roscovitine on Cdk5 and Erk1/2 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Bohemine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Bohemine, a 2,6,9-trisubstituted purine derivative and cyclin-dependent kinase (CDK) inhibitor, in cell culture experiments. The information is intended to assist researchers in designing and executing experiments to evaluate the effects of this compound on cell proliferation, viability, and cell cycle progression.

Introduction to this compound

This compound is a synthetic compound identified as a cyclin-dependent kinase (CDK) inhibitor.[1] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. By inhibiting CDKs, this compound can arrest the cell cycle, making it a compound of interest for cancer research and other studies focused on cell proliferation. In studies on mouse hybridoma cells, this compound has demonstrated concentration- and time-dependent effects, including the suppression or stimulation of cell growth and monoclonal antibody production.[1]

Data Presentation: Effects of this compound on Hybridoma Cells

The following table summarizes the observed effects of this compound on mouse hybridoma cell cultures as reported by Franěk et al. (2001). This data provides a starting point for determining appropriate concentrations for your specific cell line and experimental goals.

| Concentration Range | Observed Effect on Hybridoma Cells | Reference |

| 1-10 µM | Short-term arrest of cell growth and monoclonal antibody production, followed by a temporary increase in specific growth and production rates. | [1] |

| 10 µM | Inhibition of cell growth. | [1] |

| 30 µM | Inhibition of cell growth. | [1] |

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving the use of this compound. These are generalized protocols and should be optimized for your specific cell line and experimental conditions.

Preparation of this compound Stock Solution

It is crucial to prepare a concentrated stock solution of this compound that can be diluted to the desired working concentrations for your experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

Protocol:

-

Determine the desired concentration of your stock solution (e.g., 10 mM).

-

Calculate the amount of this compound powder and DMSO needed.

-

In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex or gently agitate the tube until the this compound is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or a vehicle control for the chosen duration.

-

Harvest the cells by trypsinization (for adherent cells) or by collecting the cell suspension.

-

Transfer the cells to a centrifuge tube and wash them with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflow

General CDK Inhibition and Cell Cycle Progression

This compound is known to be a cyclin-dependent kinase (CDK) inhibitor. The diagram below illustrates the general mechanism by which CDK inhibitors affect cell cycle progression, leading to cell cycle arrest.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines the typical workflow for studying the effects of this compound in cell culture.

Conclusion

This compound presents as a valuable tool for studying cell cycle regulation due to its activity as a CDK inhibitor. The provided protocols offer a foundation for investigating its effects on various cell lines. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and to further elucidate the precise mechanisms of action of this compound. As with any experimental compound, careful handling and appropriate safety measures are essential.

References

Application Notes and Protocols for Treating Hybridoma Cells with Bohemine

Disclaimer: As of the latest literature search, no specific protocols for treating hybridoma cells with a compound named "Bohemine" have been published. The following application notes and protocols are hypothetical and have been adapted from established methodologies for testing novel anti-cancer compounds on various cell lines, including those with similar characteristics to hybridoma cells. These protocols are intended to serve as a comprehensive template for researchers and drug development professionals.

Introduction

This compound is a novel synthetic compound under investigation for its potential anti-proliferative and pro-apoptotic effects on cancer cells. This document provides detailed protocols for evaluating the efficacy of this compound on a generic hybridoma cell line as a model system. The described experiments will enable researchers to determine the cytotoxic and cytostatic effects of this compound, elucidate its mechanism of action regarding cell cycle progression and apoptosis, and identify potential signaling pathways involved.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables summarize expected quantitative data from treating a hypothetical hybridoma cell line with this compound.

Table 1: Cell Viability (MTT Assay) after 48-hour this compound Treatment

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Control) | 100 ± 4.5 | \multirow{6}{*}{25.3} |

| 5 | 88.2 ± 5.1 | |

| 10 | 71.5 ± 3.9 | |

| 25 | 49.8 ± 4.2 | |

| 50 | 23.7 ± 3.1 | |

| 100 | 8.1 ± 1.9 |

Table 2: Cell Cycle Analysis (Flow Cytometry) after 24-hour this compound Treatment

| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 45.2 ± 2.8 | 35.1 ± 2.1 | 19.7 ± 1.5 |

| 10 | 58.9 ± 3.1 | 28.4 ± 1.9 | 12.7 ± 1.1 |

| 25 | 72.1 ± 3.5 | 15.2 ± 1.4 | 12.7 ± 1.0 |

| 50 | 65.4 ± 4.0 | 10.5 ± 1.2 | 24.1 ± 2.3 |

Table 3: Apoptosis Assay (Annexin V/PI Staining) after 48-hour this compound Treatment

| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.1 ± 0.8 | 1.5 ± 0.4 |

| 10 | 12.4 ± 1.5 | 4.2 ± 0.7 |

| 25 | 28.7 ± 2.9 | 15.8 ± 1.8 |

| 50 | 45.2 ± 3.8 | 25.1 ± 2.5 |

Experimental Protocols

Hybridoma Cell Culture

This protocol is adapted from standard procedures for hybridoma cell maintenance.[1][2][3]

-

Materials:

-

Hybridoma cell line (e.g., SP2/0-derived)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine (200 mM)

-

HEPES buffer (1 M)

-

Sodium Bicarbonate (7.5%)

-

Trypan Blue solution

-

T-75 cell culture flasks

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine, and 25 mM HEPES.

-

Thaw a cryopreserved vial of hybridoma cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days, maintaining a cell density between 1x10^5 and 1x10^6 cells/mL.

-

This compound Stock Solution Preparation

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Procedure:

-

Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

Vortex until fully dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Hybridoma cells

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed hybridoma cells into a 96-well plate at a density of 1x10^4 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Hybridoma cells

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed 5x10^5 hybridoma cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Harvest the cells by centrifugation and wash once with PBS.

-

Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Hybridoma cells

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis (48-hour treatment).